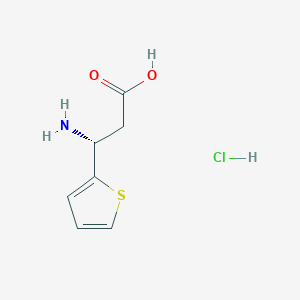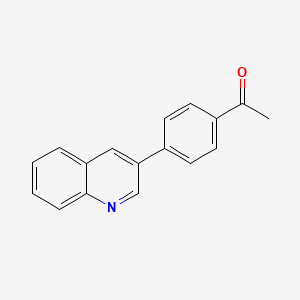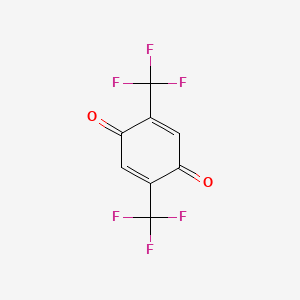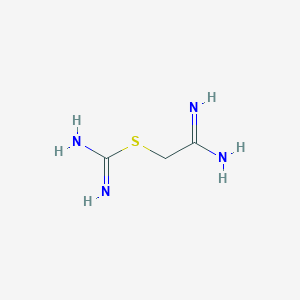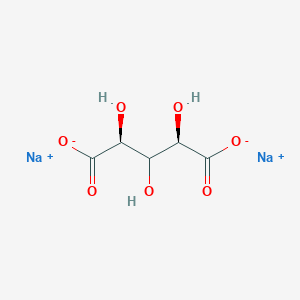
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is a derivative of pentanedioic acid, featuring three hydroxyl groups attached to the carbon chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate typically involves the selective hydroxylation of pentanedioic acid derivatives. One common method includes the use of catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The reaction is carried out in an aqueous medium to facilitate the formation of the desired hydroxylated product.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, facilitating biochemical reactions. Its hydroxyl groups enable it to form hydrogen bonds with active sites of enzymes, thereby influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
D-Glucose: A simple sugar with multiple hydroxyl groups, similar in structure but differing in its biological role.
Ribitol: A pentose alcohol with a similar carbon chain but different functional groups.
Sodium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate: Another hydroxylated compound with a different carbon chain length and functional groups.
Uniqueness
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H6Na2O7 |
|---|---|
Molecular Weight |
224.08 g/mol |
IUPAC Name |
disodium;(2R,4S)-2,3,4-trihydroxypentanedioate |
InChI |
InChI=1S/C5H8O7.2Na/c6-1(2(7)4(9)10)3(8)5(11)12;;/h1-3,6-8H,(H,9,10)(H,11,12);;/q;2*+1/p-2/t1?,2-,3+;; |
InChI Key |
XWSQGJPHMLUZEL-MLFDNCOYSA-L |
Isomeric SMILES |
[C@@H](C([C@@H](C(=O)[O-])O)O)(C(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


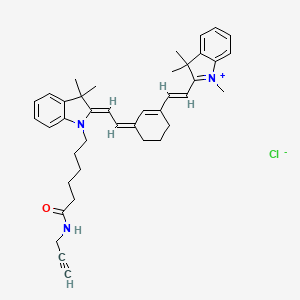

![(1Z,1'Z)-2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B15202109.png)
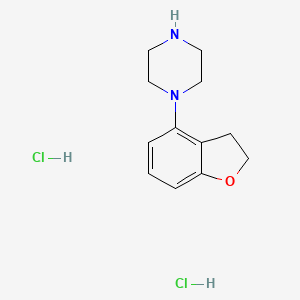
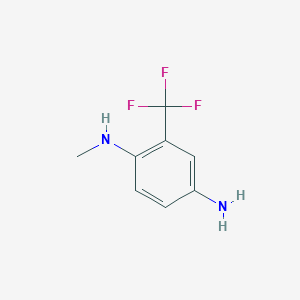
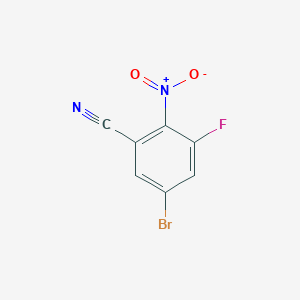
![4-Bromo-2-chloro-6-methylbenzo[d]thiazole](/img/structure/B15202129.png)
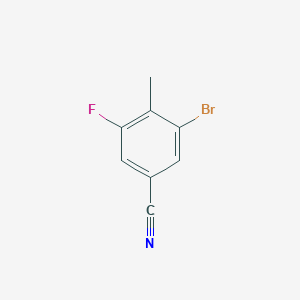
![1,4-Bis[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B15202133.png)
